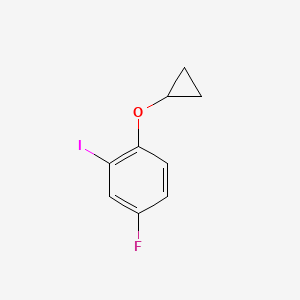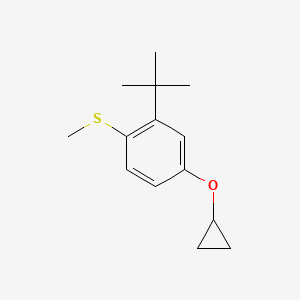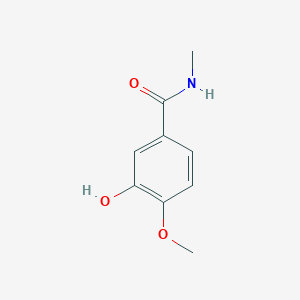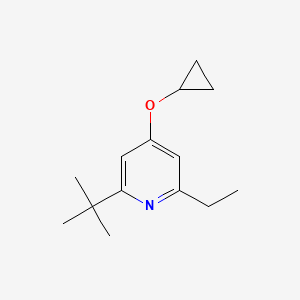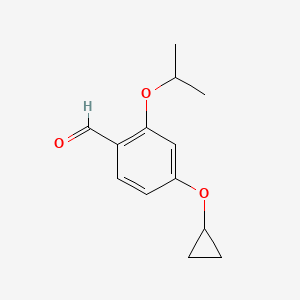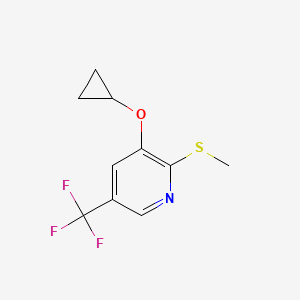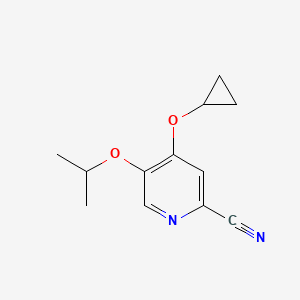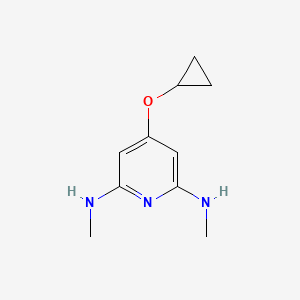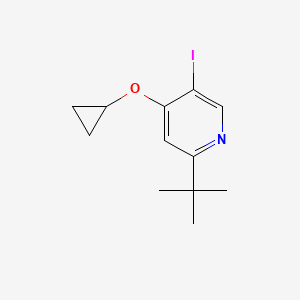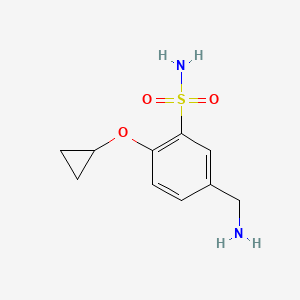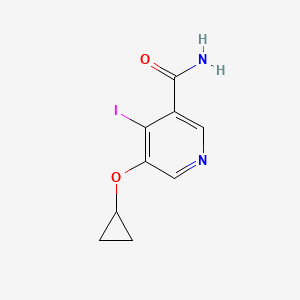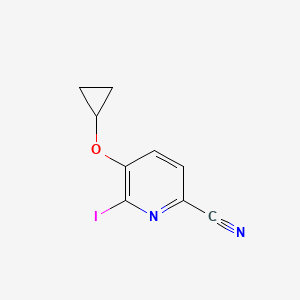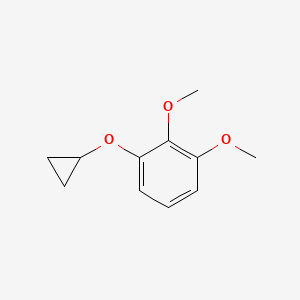
1-Cyclopropoxy-2,3-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2,3-dimethoxybenzene is an organic compound with the molecular formula C11H14O3 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups (-OCH3) at the 2 and 3 positions, and a cyclopropoxy group (-O-C3H5) at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-2,3-dimethoxybenzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dimethoxybenzene, which can be obtained through the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Cyclopropanation: The next step involves the introduction of the cyclopropoxy group. This can be achieved through the reaction of 2,3-dimethoxybenzene with cyclopropyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropoxy-2,3-dimethoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the cyclopropoxy group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups activate the benzene ring towards electrophiles. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinones, Carboxylic acids
Reduction: Cyclopropyl derivatives
Substitution: Nitro-substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2,3-dimethoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-2,3-dimethoxybenzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the cyclopropoxy group can engage in steric interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxybenzene:
1,3-Dimethoxybenzene: It has two methoxy groups at the 1 and 3 positions.
1,4-Dimethoxybenzene: It has two methoxy groups at the 1 and 4 positions.
Uniqueness
1-Cyclopropoxy-2,3-dimethoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other dimethoxybenzene derivatives. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2,3-dimethoxybenzene |
InChI |
InChI=1S/C11H14O3/c1-12-9-4-3-5-10(11(9)13-2)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
LAMUKCPPHUEALM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC2CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


